molecular formula C9H9N5O2 B15333325 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole

5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B15333325
M. Wt: 219.20 g/mol
InChI Key: RCFLOQZBKIQRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring structure. This compound is characterized by its molecular structure, which includes an amino group (-NH2) and a nitro group (-NO2) attached to a phenyl ring, as well as a triazole ring.

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9N5O2/c1-5-2-3-6(4-7(5)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13)

InChI Key

RCFLOQZBKIQRMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NN2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:

  • Nitration: The starting material, 4-methyl-3-nitroaniline, undergoes nitration to introduce the nitro group at the desired position on the phenyl ring.

  • Triazole Formation: The nitro-substituted aniline is then reacted with hydrazine (NH2-NH2) and a carboxylic acid derivative (such as formic acid) to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can participate in electrophilic substitution reactions at the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

  • Substitution: Using electrophiles such as bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of nitroso or nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. These interactions can affect cellular processes and lead to biological effects.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 4-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole

  • 3-Amino-3-(4-nitrophenyl)propionic acid

  • 2-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole

Uniqueness: 5-Amino-3-(4-methyl-3-nitrophenyl)-1H-1,2,4-triazole is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound in both research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.